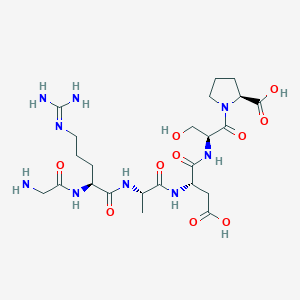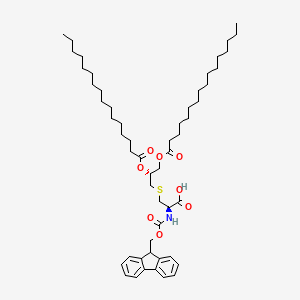![molecular formula C7H4Cl2N2S B1336750 2,4-Dichloro-7-methylthieno[3,2-d]pyrimidine CAS No. 35265-83-9](/img/structure/B1336750.png)
2,4-Dichloro-7-methylthieno[3,2-d]pyrimidine
Übersicht
Beschreibung
2,4-Dichloro-7-methylthieno[3,2-d]pyrimidine is a compound that belongs to the class of thienopyrimidines, which are heterocyclic compounds containing a thiophene ring fused to a pyrimidine ring. These compounds are of interest due to their potential pharmacological activities, including their use as intermediates in the synthesis of small molecule anticancer drugs .
Synthesis Analysis
The synthesis of related thieno[2,3-d]pyrimidine derivatives has been reported in several studies. For instance, a method for synthesizing 2-amino-4-phenylthieno[2,3-d]pyrimidine derivatives involves the reduction of dihydrothienopyrimidinones and -thiones with sodium borohydride or lithium aluminum hydride, followed by amination to yield the desired compounds . Another study describes the synthesis of 2-chloro-4-(3-nitrophenoxy)thieno[3,2-d]pyrimidine from methyl 3-aminothiophene-2-carboxylate and urea through cyclization, chlorination, and nucleophilic substitution, achieving a total yield of 42.4% . These methods highlight the versatility of thienopyrimidine scaffolds and their amenability to various synthetic modifications.
Molecular Structure Analysis
The molecular structure of thienopyrimidine derivatives has been characterized using techniques such as X-ray crystallography and NMR spectroscopy. For example, the crystal structure of a related compound, 2-methyl-3-chloro-9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine hydrochloride, was solved, revealing two conjugated aromatic rings that are almost coplanar . Another study determined the structures of isomorphous pyrimidines, including 2-amino-4,6-dichloropyrimidine, by X-ray methods, showing planar six-membered rings with significant double-bond character .
Chemical Reactions Analysis
Thienopyrimidine derivatives can undergo various chemical reactions, expanding their utility in medicinal chemistry. The reactivity of a related scaffold, 2,4-dichlorofuro[3,4-d]pyrimidin-7-one, was investigated, demonstrating that highly functionalized pyrimidines could be obtained by reacting with different amine nucleophiles under controlled conditions . This indicates that 2,4-dichloro-7-methylthieno[3,2-d]pyrimidine could potentially be modified through similar nucleophilic substitution reactions to generate a diverse array of substituted or fused pyrimidine derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of thienopyrimidine derivatives are influenced by their molecular structure. The presence of chlorine atoms and the potential for hydrogen bonding can affect the compound's solubility, melting point, and reactivity. For instance, the crystal packing of 2-methyl-3-chloro-9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine hydrochloride is stabilized by intermolecular hydrogen bonds and weak π-π stacking interactions . These interactions are crucial for understanding the compound's behavior in different environments and can guide the design of new derivatives with desired properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmaceutical Intermediates
- 2,4-Dichloro-7-methylthieno[3,2-d]pyrimidine is notable as an intermediate in the synthesis of small molecule anticancer drugs. A study by Zhou et al. (2019) established a rapid synthetic method for such compounds, demonstrating its significance in pharmaceutical research (Zhou et al., 2019).
Advanced Organic Synthesis Techniques
- The compound has been a subject in studies focusing on regioselective cross-coupling reactions, as reported by Tikad et al. (2007). This research offers insights into innovative synthesis strategies for various bis-functionalized pyrimidine series (Tikad et al., 2007).
Intermediate in New Compound Synthesis
- Liu Guo-ji (2009) explored using 2,4-Dichloro-5-methoxy-pyrimidine, a related compound, as a new intermediate for pyrimidine synthesis. This research underscores the role of such compounds in developing novel chemical entities (Guo-ji, 2009).
Nonlinear Optical Material Potential
- A study by Murthy et al. (2019) on 4,6-dichloro-2-(methylsulfonyl)pyrimidine, a similar compound, revealed its potential as a third-order nonlinear optical material. This suggests possible applications in nonlinear optical devices (Murthy et al., 2019).
Antibacterial Applications
- Etemadi et al. (2016) synthesized derivatives of 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine and tested their antibacterial activity. The findings indicate potential applications in developing new antibacterial agents (Etemadi et al., 2016).
Novel Synthesis Techniques
- Dong et al. (2012) developed a new synthesis technique for 2,4-dichloro-thieno[3,2-d]pyrimidine, highlighting its importance in medical research and potential as an anticarcinogen (Dong et al., 2012).
Dual Inhibitor Potential in Cancer Treatment
- Rosowsky et al. (1997) synthesized 2,4-diaminothieno[2,3-d]pyrimidine derivatives as potential inhibitors of dihydrofolate reductase, indicating its therapeutic potential in cancer treatment (Rosowsky et al., 1997).
Wirkmechanismus
Target of Action
It is used as an intermediate in the synthesis of various bioactive compounds , suggesting that its targets could vary depending on the final compound it is incorporated into.
Mode of Action
As an intermediate, its mode of action would be determined by the final compound it contributes to. For instance, it is used in the synthesis of PI3K inhibitors , which work by inhibiting the phosphoinositide 3-kinase (PI3K) pathway, a key signaling pathway involved in cell growth, proliferation, differentiation, motility, survival and intracellular trafficking.
Biochemical Pathways
The biochemical pathways affected by 2,4-Dichloro-7-methylthieno[3,2-d]pyrimidine would depend on the final compound it is part of. For example, if it is used to synthesize a PI3K inhibitor, it would affect the PI3K/AKT/mTOR pathway .
Safety and Hazards
The safety information for 2,4-Dichloro-7-methylthieno[3,2-d]pyrimidine indicates that it is a substance that requires careful handling . It has been assigned the GHS07 pictogram and carries the hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Eigenschaften
IUPAC Name |
2,4-dichloro-7-methylthieno[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2S/c1-3-2-12-5-4(3)10-7(9)11-6(5)8/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUXYWALKGQDXFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1N=C(N=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428053 | |
| Record name | 2,4-dichloro-7-methylthieno[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-7-methylthieno[3,2-d]pyrimidine | |
CAS RN |
35265-83-9 | |
| Record name | 2,4-dichloro-7-methylthieno[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![[(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)sulfanyl]formonitrile](/img/structure/B1336684.png)






